Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-: is a specialized organosilicon compound with the molecular formula C19H23ClSi . This compound is characterized by the presence of a silane group bonded to a 3-chloropropyl chain and a dimethyl group, along with a phenyl group substituted with a 1-phenylethenyl moiety. It is widely used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- typically involves the reaction of 3-chloropropylmethyldichlorosilane with 3-(1-phenylethenyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+ClCH2CH2CH2MgBr+C6H5CH=CHC6H4MgBr→(CH3)2Si(CH2CH2CH2Cl)(C6H5CH=CHC6H4)
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenylethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The phenylethenyl group can also be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH_4).
Major Products:
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- is used as a precursor in the synthesis of various organosilicon compounds. It serves as an intermediate in the production of silicone polymers and resins.
Biology: In biological research, this compound is used to modify surfaces of glass and other materials to create bio-compatible surfaces for cell culture and other applications.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their solubility and bioavailability.
Industry: In the industrial sector, it is used in the production of adhesives, sealants, and coatings. Its unique chemical properties make it suitable for creating materials with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- involves its ability to form stable covalent bonds with various substrates. The chloropropyl group can react with nucleophiles, while the phenylethenyl group can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to modify surfaces and enhance the properties of materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloropropyldimethylsilane
- 3-Chloropropylmethyldichlorosilane
- 3-Chloropropyltrimethoxysilane
Comparison:
- 3-Chloropropyldimethylsilane: Lacks the phenylethenyl group, making it less versatile in forming π-π interactions.
- 3-Chloropropylmethyldichlorosilane: Contains two chlorine atoms, making it more reactive but less stable.
- 3-Chloropropyltrimethoxysilane: Contains methoxy groups, making it more suitable for sol-gel processes but less effective in forming stable covalent bonds with certain substrates.
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- stands out due to its unique combination of functional groups, providing a balance of reactivity and stability, making it highly valuable in various applications.
Eigenschaften
CAS-Nummer |
384793-12-8 |
---|---|
Molekularformel |
C19H23ClSi |
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
3-chloropropyl-dimethyl-[3-(1-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C19H23ClSi/c1-16(17-9-5-4-6-10-17)18-11-7-12-19(15-18)21(2,3)14-8-13-20/h4-7,9-12,15H,1,8,13-14H2,2-3H3 |
InChI-Schlüssel |
ZTLLKVYXVPVGOH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCl)C1=CC=CC(=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.